1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine
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Overview
Description
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a tetrahydropyran derivative. One common method is the condensation of 3-hydroxytetrahydropyran with 4-aminopyrazole under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane at ambient temperature, with p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl or acyl groups into the pyrazole ring .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine: A similar compound with a different substitution pattern on the pyrazole ring.
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-5-amine: Another isomer with the amine group at a different position on the pyrazole ring.
Uniqueness
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrahydropyran group can enhance the compound’s stability and solubility, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(oxan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c9-7-4-10-11(5-7)8-2-1-3-12-6-8/h4-5,8H,1-3,6,9H2 |
InChI Key |
DPKZUXCLFWRTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N2C=C(C=N2)N |
Origin of Product |
United States |
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